molecular formula C21H19ClO2 B141833 4,4'-Dimethoxytrityl chloride CAS No. 40615-36-9

4,4'-Dimethoxytrityl chloride

Cat. No. B141833
CAS RN: 40615-36-9
M. Wt: 338.8 g/mol
InChI Key: JBWYRBLDOOOJEU-UHFFFAOYSA-N
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Description

4,4'-Dimethoxytrityl chloride is a chemical compound that is often used in the synthesis of other organic molecules. It is known for its role in the protection of hydroxyl groups during the synthesis of complex organic molecules, particularly in the field of nucleic acid chemistry. The compound is characterized by the presence of two methoxy groups attached to a triphenylmethyl (trityl) core, which is further connected to a chloride ion.

Synthesis Analysis

The synthesis of 4,4'-dimethoxytrityl chloride derivatives can be achieved through various chemical reactions. For instance, the synthesis of related compounds, such as the 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate, involves detailed spectroscopic, thermal, and structural elucidation, including single crystal X-ray diffraction and mass spectrometry . Although this paper does not directly describe the synthesis of 4,4'-dimethoxytrityl chloride, the methodologies used for the synthesis and analysis of structurally related compounds can provide insights into the synthesis of 4,4'-dimethoxytrityl chloride itself.

Molecular Structure Analysis

The molecular structure of compounds related to 4,4'-dimethoxytrityl chloride can be determined using single crystal X-ray diffraction, which provides information about the spatial arrangement of atoms within the molecule . Quantum chemical calculations are also employed to support and explain the experimental structural and spectroscopic data, which can be applied to understand the molecular structure of 4,4'-dimethoxytrityl chloride.

Chemical Reactions Analysis

The reactivity of the 4,4'-dimethoxytrityl cation, which is closely related to 4,4'-dimethoxytrityl chloride, has been studied in various solvents. The equilibrium between the cation and chloride ion has been measured, providing information on the molar absorptivity and the equilibrium constant for the formation of 4,4'-dimethoxytrityl chloride from the cation and chloride ion . This data is crucial for understanding the chemical reactions involving 4,4'-dimethoxytrityl chloride, especially in aqueous media.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-dimethoxytrityl chloride can be inferred from studies on its cation. For example, the molar absorptivity and pKR+ of the 4,4'-dimethoxytrityl carbenium ion have been measured, and the equilibrium with chloride ion has been characterized . Additionally, the kinetics and thermodynamics of ionization of 4,4'-dimethoxytrityl alcohol in acetonitrile-aqueous acids have been studied, providing insights into the enthalpies and entropies of activation and reaction, which are relevant to the properties of 4,4'-dimethoxytrityl chloride .

Scientific Research Applications

Absorption Properties and Equilibrium Studies

  • 4,4'-Dimethoxytrityl chloride is used in studying the properties of the 4,4′-dimethoxytrityl carbenium ion. Lee and Maskill (1994) explored its molar absorptivity and equilibrium with chloride ion in methanolic water, contributing to the understanding of its chemical behavior (Lee & Maskill, 1994).

Applications in Nucleosides and Nucleotides Synthesis

  • The compound plays a crucial role in the tritylation of nucleosides or nucleotides, as demonstrated by Reddy et al. (1987). Their work shows efficient methods for solid-phase tritylation, highlighting its utility in nucleic acid chemistry (Reddy, Rampal, & Beaucage, 1987).

Development of Bifunctional Protecting Reagents

  • Oka, Sanghvi, and Theodorakis (2004) synthesized novel bifunctional protecting reagents using 4,4'-Dimethoxytrityl chloride. This research expands its application in the synthesis of protected ribonucleosides (Oka, Sanghvi, & Theodorakis, 2004).

Spectrophotometric Determination Methods

  • Gaur et al. (1989) developed methods for the quantitative determination of solid-supported amino groups, utilizing 4,4'-Dimethoxytrityl chloride. This method is significant for functionalizing solid supports in biochemical applications (Gaur, Paliwal, Sharma, & Gupta, 1989).

Kinetics and Thermodynamics Research

  • The kinetics and thermodynamics of ionization of 4,4'-dimethoxytrityl alcohol in aqueous solutions were studied by Crugeiras and Maskill (2000). This research provides insight into the behavior of 4,4'-Dimethoxytrityl chloride derivatives under different conditions (Crugeiras & Maskill, 2000).

Microwave-Assisted Spectrophotometric Estimation

Safety And Hazards

4,4’-Dimethoxytrityl chloride is classified as a hazardous chemical. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Future Directions

While specific future directions for 4,4’-Dimethoxytrityl chloride were not found in the search results, its use as a protective reagent for oligonucleotide synthesis suggests it will continue to play a significant role in the field of organic synthesis .

properties

IUPAC Name

1-[chloro-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO2/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWYRBLDOOOJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193618
Record name 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene)
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Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethoxytrityl chloride

CAS RN

40615-36-9
Record name 4,4′-Dimethoxytrityl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene)
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Record name 40615-36-9
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Record name 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene)
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Record name 1,1'-(chlorophenylmethylene)bis[4-methoxybenzene]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,290
Citations
RK Gaur, P Sharma, KC Gupta - Analyst, 1989 - pubs.rsc.org
A rapid and sensitive spectrophotometric method for the determination of free amino groups on a solid support is described. The method is based on the reaction of polymer-supported …
Number of citations: 21 pubs.rsc.org
RA Moss, S Chatterjee, B Wilk - The Journal of Organic Chemistry, 1986 - ACS Publications
Methodology. 5-Iodo-2'-deoxyuridine (IdU) and 4, 4'-dimethoxytrityl chloride were purchased from Sigma Chemical Co., St. Louis, MO, and were used without further purification. Chloro (…
Number of citations: 59 pubs.acs.org
E Leikauf, F Barnekow, H Köster - Tetrahedron, 1995 - Elsevier
The synthesis of two heterobifunctional 4,4′-dimethoxytrityl derivatives carrying a N-hydroxysuccinic acid group as active ester in para5a or meta position 5b is described. While 5a has …
Number of citations: 18 www.sciencedirect.com
GV Rajendrakumar, NS Sundari… - Proceedings of the Indian …, 1985 - Springer
A simplified protocol for the synthesis of oligodeoxyribonucleotides by phosphotriester approach on controlled pore glass resins using a manualdna synthesiser is presented. The main …
Number of citations: 7 link.springer.com
CS Reddy L, VK Sharma, R Kumar… - Current Protocols in …, 2015 - Wiley Online Library
Thionucleosides represent an important class of modified nucleos(t)ides that have found distinct applications in the chemical biology of synthetic oligonucleotides, but the use of these …
R Ramage, FO Wahl - Tetrahedron letters, 1993 - Elsevier
A new highly hydrophobic 5′-hydroxyl protecting group (Tbf-MDTr) has been designed for the purification of synthetic oligonucleotides. Tbf-DMTr-oligonucleotides are strongly …
Number of citations: 33 www.sciencedirect.com
N Oka, YS Sanghvi, EA Theodorakis - Synlett, 2004 - thieme-connect.com
2-Ethylene-3, 3-bis (4′, 4′′-dimethoxytrityl chloride),(E-DMT) was developed as a novel, bifunctional protecting reagent. This new compound was found to have a potential as a …
Number of citations: 3 www.thieme-connect.com
M Sekine, T Hata - Journal of the American Chemical Society, 1986 - ACS Publications
Oligoribonucleotide synthesis by use of 4, 4', 4"-tris (4, 5-dichlorophthalimido) trityl (CPTr) as a new S'-hydroxyl protecting group is described. The reaction of N-protected2'-<>.(…
Number of citations: 45 pubs.acs.org
RK Gaur, KC Gupta - Analytical biochemistry, 1989 - Elsevier
A simple and sensitive method for the estimation of polymer-supported amino groups is reported. The polymer support is treated either with N-succinimidyl-4-O-(4,4′-dimethoxytrityl)-…
Number of citations: 105 www.sciencedirect.com
T Tanimoto, A Ikuta, K Koizumi - Journal of carbohydrate chemistry, 1997 - Taylor & Francis
Regioisomeric 6 1 , 6 n -bis-O-(monomethoxytrityl) or 6 1 , 6 n -bis-O-(dimethoxytrityl) cyclomaltohexaose, -cyclomaltoheptaose (n = 2-4), and -cyclomaltooctaose derivatives (n = 2-5) …
Number of citations: 3 www.tandfonline.com

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